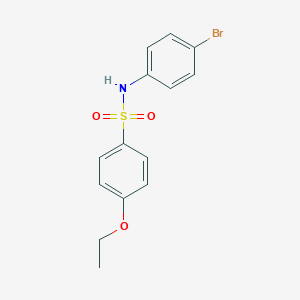
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a sulfonamide derivative that is commonly used as a protease inhibitor in biochemical research. It is a synthetic compound that has been extensively studied for its ability to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes.
Wirkmechanismus
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes N-(4-bromophenyl)-4-ethoxybenzenesulfonamide a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of proteases involved in fibrinolysis, such as plasmin and urokinase. In addition, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide as a protease inhibitor is its broad specificity. It has been shown to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes. Another advantage is its irreversibility, which allows for long-term inhibition of protease activity.
However, one limitation of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide is its potential for off-target effects. Since it is a broad-spectrum inhibitor, it may also inhibit the activity of non-target proteases, leading to unintended effects. Another limitation is its irreversibility, which may make it difficult to study the recovery of protease activity after inhibition.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more selective protease inhibitors that target specific proteases involved in disease processes. Another area of interest is the use of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide in combination with other protease inhibitors to achieve synergistic effects. Finally, further research is needed to investigate the off-target effects of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide and its potential impact on biological systems.
Conclusion
In conclusion, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, or N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, is a valuable tool for investigating the role of proteases in various biological processes. Its broad specificity and irreversibility make it a potent and selective inhibitor of serine proteases. While it has advantages and limitations for lab experiments, further research is needed to explore its potential applications in disease research and drug development.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromophenylsulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 165-168°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been widely used as a protease inhibitor in biochemical research due to its ability to inhibit a wide range of proteases. It has been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been used to investigate the role of proteases in cancer progression and metastasis.
Eigenschaften
Molekularformel |
C14H14BrNO3S |
|---|---|
Molekulargewicht |
356.24 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-9-14(10-8-13)20(17,18)16-12-5-3-11(15)4-6-12/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
HUWPRVNKSVACQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
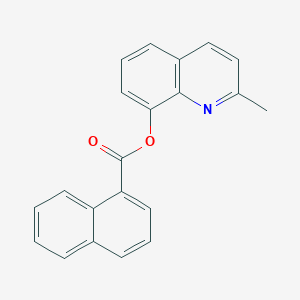
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
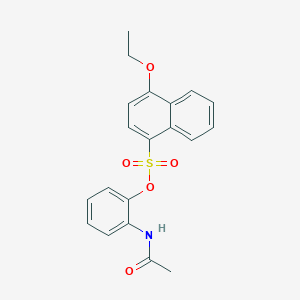
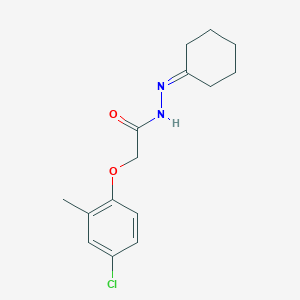
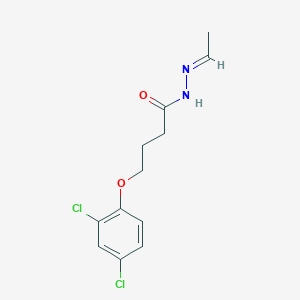
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)

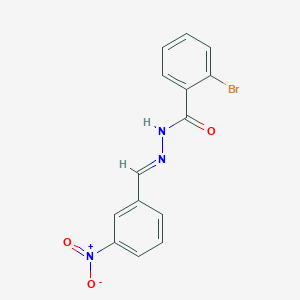
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)